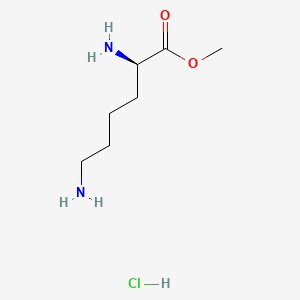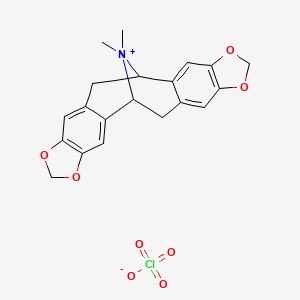
Californidine perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Californidine perchlorate is a chemical compound with the molecular formula C20H20ClNO8. It is a derivative of californidine, an alkaloid isolated from the California poppy (Eschscholzia californica) and other plants of the genus Eschscholzia
作用機序
Target of Action
Californidine perchlorate is an alkaloid Alkaloids are known to interact with a variety of biological targets, including enzymes, cell surface receptors, and ion channels .
Mode of Action
It is known that alkaloids can interact with their targets in several ways, such as by binding to receptors and modulating their activity .
Biochemical Pathways
Given its classification as an alkaloid, it may be involved in various biochemical processes, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the california poppy, from which californidine is derived, has sedative, anxiolytic, and analgesic effects . These effects suggest that this compound may modulate neuronal activity, potentially through interactions with neurotransmitter systems .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
Californidine perchlorate can be synthesized through the reaction of californidine with perchloric acid. The reaction typically involves dissolving californidine in an appropriate solvent, such as methanol or ethanol, and then adding perchloric acid dropwise under controlled temperature conditions. The reaction mixture is then stirred for a specific period to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, along with advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Californidine perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
科学的研究の応用
Californidine perchlorate has a wide range of applications in scientific research, including:
類似化合物との比較
Californidine perchlorate can be compared with other similar compounds, such as:
- N-Methylcalifornine perchlorate
- N-Methylcrychine perchlorate
- N-Methylescholtzine perchlorate
- Californine methoperchlorate
- Crychine methoperchlorate
- Escholtzine methoperchlorate
These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications. This compound is unique due to its specific interaction with GABA_A receptors and its potential therapeutic applications .
特性
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYBHNDRRHULH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17939-31-0 |
Source


|
| Record name | 17939-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)
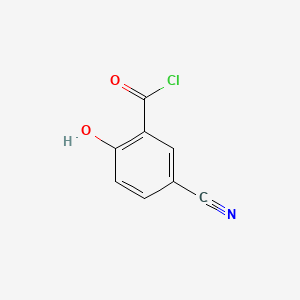
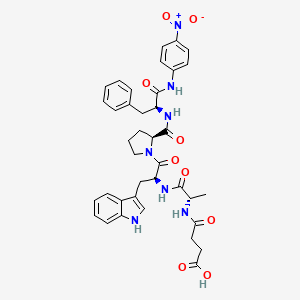
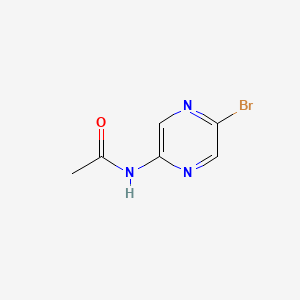
![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)

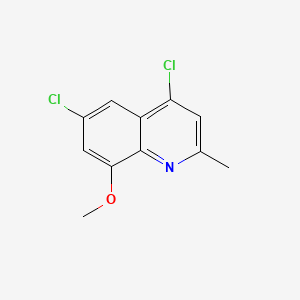
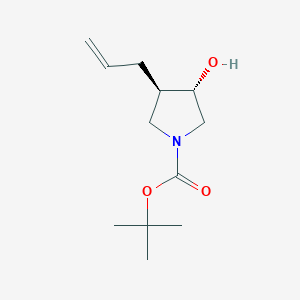
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
